

Application Notes and Protocols for MPT0B392

Treatment in Acute Leukemia Cell Lines

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Compound of Interest

Compound Name: MPT0B392

Cat. No.: B15609272

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These application notes provide a comprehensive overview of the treatment protocol and mechanism of action for **MPT0B392**, a novel oral quinoline derivative, in acute leukemia cell lines. The information is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Introduction

MPT0B392 is a synthetic quinoline derivative that has demonstrated potent anticancer activity against acute leukemia cells. It functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis. Notably, **MPT0B392** has also shown efficacy in overcoming drug resistance, suggesting its potential as a valuable therapeutic agent in challenging leukemia cases.^[1] This document outlines the effective concentrations, underlying signaling pathways, and detailed protocols for evaluating the effects of **MPT0B392** in vitro.

Quantitative Data Summary

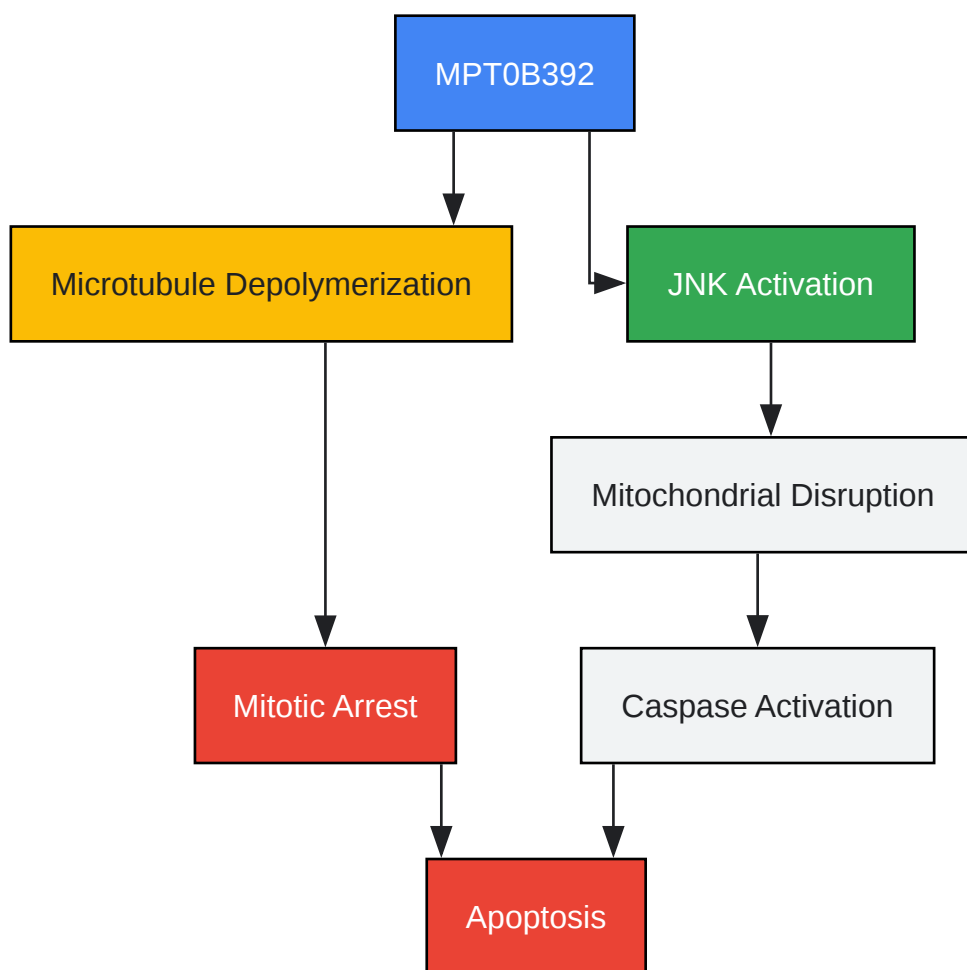
The inhibitory effects of **MPT0B392** on the viability of various acute leukemia cell lines have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values after 48 hours of treatment.

Cell Line	Type of Leukemia	IC50 (μM) at 48h
HL-60	Acute Myeloid Leukemia	0.02
MOLT-4	Acute Lymphoblastic Leukemia	0.03
CCRF-CEM	Acute Lymphoblastic Leukemia	0.02

Data sourced from Chao et al., Oncotarget, 2017.[\[1\]](#)

Signaling Pathway

MPT0B392 exerts its apoptotic effects in acute leukemia cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the disruption of the mitochondrial membrane potential and subsequent activation of caspases, ultimately resulting in programmed cell death.





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References

- 1. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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